Acarviosine-Glucose vs. Acarbose: 430-Fold Superior Inhibition of Baker's Yeast α-Glucosidase
Acarviosine-glucose, a direct derivative containing the acarviosin core, demonstrates a 430-fold greater inhibitory potency against baker's yeast α-glucosidase compared to the clinically used drug acarbose. The Ki value for acarviosine-glucose is 0.35–3.0 μM, whereas acarbose's Ki is substantially higher, resulting in a 430-fold difference in inhibitory strength [1]. This significant increase in potency is directly attributable to the acarviosin core structure, highlighting its superior binding affinity to the enzyme's active site.
| Evidence Dimension | Inhibition potency (Ki) against α-glucosidase |
|---|---|
| Target Compound Data | Ki = 0.35–3.0 μM |
| Comparator Or Baseline | Acarbose: Ki value resulting in 430-fold lower potency |
| Quantified Difference | 430-fold more potent |
| Conditions | Baker's yeast α-glucosidase, competitive inhibition assay |
Why This Matters
This data directly justifies the selection of acarviosin-based compounds over acarbose for assays requiring high sensitivity against yeast α-glucosidase.
- [1] Kim MJ, et al. Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose. Arch Biochem Biophys. 1999 Nov 15;371(2):277-83. View Source
